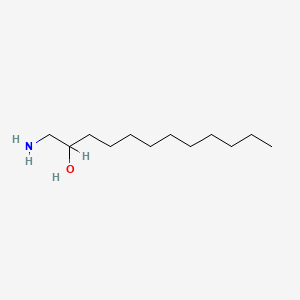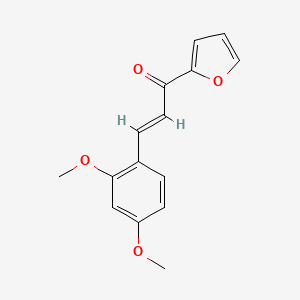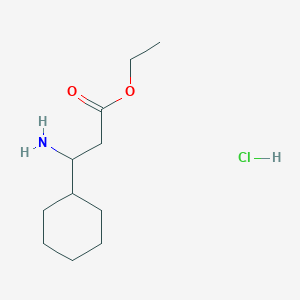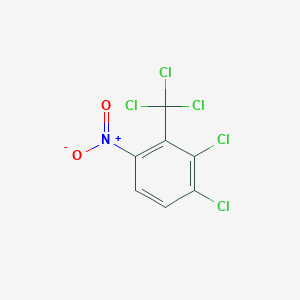
1-Amino-dodecan-2-ol
Overview
Description
1-Amino-dodecan-2-ol (1-AD) is a naturally occurring, saturated, straight-chain, medium-chain fatty acid. It is an important component of many biological systems, playing a role in the synthesis of essential fatty acids, as well as in the metabolism of carbohydrates and proteins. In addition, 1-AD has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It is also used as a surfactant in many products.
Scientific Research Applications
Chiral Solute-Solvent Systems
Optically active 2-aminoalkan-1-ols, including compounds like 1-amino-dodecan-2-ol, have been used in gas-liquid chromatography (GLC) for the resolution of chiral compounds. Their effectiveness in this role is due to their ability to form hydrogen bonds with solutes in the stationary phase, enabling the separation of enantiomers (Feibush et al., 1979).
Interfacial Properties in Aqueous Solutions
The interfacial properties of amino acids, including derivatives of this compound, have been studied for their ability to decrease surface and interfacial tension in solutions. This property is particularly significant in the context of understanding the behavior of amino acids at the oil/water interface, which has implications in various fields including chemistry and biochemistry (Ogino et al., 1982).
Biochemical Labeling Reagents
This compound derivatives have been synthesized for use as labeling reagents in biochemical research. For example, its use in the preparation of dimeric derivatives of the undecagold cluster complex has shown potential for labeling biological macromolecules, aiding in electron microscopic analysis (Yang & Frey, 1984).
Pheromone Synthesis
In entomology, derivatives of this compound have been synthesized for the study of insect behavior, particularly in the context of pheromones. These compounds are used to understand and potentially control pest species by mimicking their communication signals (Roelofs et al., 1971).
Nanocrystal Synthesis
In the field of nanotechnology, this compound has been used in the synthesis of luminescent nanocrystals. Its role in controlling the chemical composition and luminescent properties of nanocrystals is crucial for applications in electronics and photonics (Bujak et al., 2019).
Organogelators and Peptide Synthesis
The compound has been used in the development of organogelators and peptide synthesis, demonstrating the versatility of amino acids in creating novel materials with potential applications in drug delivery and materials science (Suzuki et al., 2009).
properties
IUPAC Name |
1-aminododecan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO/c1-2-3-4-5-6-7-8-9-10-12(14)11-13/h12,14H,2-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXJLJIOHUCFAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[3,3,3-Trifluoro-2-(trifluoromethyl)propen-1-yl]chlorobenzene](/img/structure/B6320133.png)



![1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene, 95%](/img/structure/B6320146.png)


![(2E)-3-[4-(Benzyloxy)phenyl]-1-(5-methylfuran-2-yl)prop-2-en-1-one](/img/structure/B6320162.png)


![2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6320198.png)